4-Chloro-6-methyl-thieno[2,3-b]pyridine
Description
Structural Classification of Heterocyclic Compounds
Heterocyclic compounds represent a fundamental class of organic molecules characterized by cyclic structures containing at least two different elements as ring members. The classification of these compounds follows systematic principles based on electronic structure, ring size, and the nature of heteroatoms present within the cyclic framework. Understanding this classification system provides essential context for appreciating the unique position of thieno[2,3-b]pyridine derivatives within the broader landscape of heterocyclic chemistry.
The primary classification of heterocyclic compounds distinguishes between saturated and unsaturated systems based on their electronic arrangement. Saturated heterocycles, also termed heterocycloalkanes, contain no multiple bonds between ring atoms and exhibit chemical behavior similar to their acyclic analogs, albeit with modified steric properties. In contrast, unsaturated heterocycles contain double bonds and often exhibit aromatic character when they satisfy the Huckel rule of aromaticity, requiring planar geometry and containing 4n+2 π electrons.
Within the unsaturated category, aromatic heterocycles constitute the most extensively studied and pharmaceutically relevant subclass. These compounds demonstrate enhanced stability and unique reactivity patterns that make them particularly suitable for drug development applications. The thieno[2,3-b]pyridine system belongs to this aromatic heterocycle category, representing a fused ring system that combines the electron-rich thiophene ring with the electron-deficient pyridine ring.
Ring size classification provides another important organizational framework for heterocyclic compounds. Five-membered and six-membered rings represent the most stable and commonly encountered systems in medicinal chemistry. Five-membered heterocycles with one heteroatom include fundamental structures such as pyrrole, furan, and thiophene, while six-membered systems encompass compounds like pyridine and pyrimidine. The thieno[2,3-b]pyridine system represents a fused combination incorporating both five-membered (thiophene) and six-membered (pyridine) ring components.
The classification based on heteroatom identity and number provides additional structural insight. Thieno[2,3-b]pyridine contains two different heteroatoms: sulfur within the thiophene ring and nitrogen within the pyridine ring. This dual heteroatom composition creates a unique electronic environment that influences both chemical reactivity and biological activity patterns. The sulfur atom contributes electron density to the aromatic system, while the nitrogen atom provides both electron-withdrawing effects and potential sites for hydrogen bonding interactions with biological targets.
| Classification Parameter | Category | Thieno[2,3-b]pyridine Characteristics |
|---|---|---|
| Electronic Structure | Aromatic Heterocycle | Contains 4n+2 π electrons, planar geometry |
| Ring Composition | Fused Bicyclic System | Five-membered thiophene + six-membered pyridine |
| Heteroatom Identity | Dual Heteroatom | Sulfur (position 1) and nitrogen (position 4) |
| Saturation Level | Unsaturated | Multiple double bonds throughout ring system |
| Aromaticity | Aromatic | Satisfies Huckel rule, exhibits aromatic stability |
Significance of Thieno[2,3-b]pyridine Scaffolds in Medicinal Chemistry
The thieno[2,3-b]pyridine scaffold has established itself as a privileged structure in medicinal chemistry, demonstrating exceptional versatility and therapeutic potential across multiple disease areas. This significance stems from the unique combination of structural features that enable diverse biological interactions while maintaining favorable pharmacological properties essential for drug development. The fused ring system provides a rigid, planar framework that facilitates precise molecular recognition events with protein targets, while the dual heteroatom composition offers multiple sites for optimization through chemical modification.
Recent research has highlighted the remarkable therapeutic breadth of thieno[2,3-b]pyridine derivatives, with documented activities spanning oncology, infectious diseases, metabolic disorders, and cardiovascular applications. In cancer research, thieno[2,3-b]pyridine analogues have demonstrated potent anticancer activities against diverse tumor cell lines. Investigation of nineteen commercially available derivatives revealed growth inhibition concentrations between 20-40 nanomolar for melanoma, breast, lung, central nervous system, and leukemia cell lines, with ortho- and meta-double substitution patterns showing optimal activity profiles.
The antimicrobial potential of thieno[2,3-b]pyridine derivatives has been extensively documented through systematic structure-activity relationship studies. Recent investigations of thieno[2,3-b]pyridine compounds coupled with various thiazole ring systems demonstrated potent antimicrobial activity against both gram-positive Staphylococcus aureus and gram-negative Escherichia coli bacteria. Compounds designated as 8, 9, and 10 in these studies exhibited particularly impressive activities with inhibitory concentration values ranging from 14.2 to 24.3 micrograms per milliliter against bacterial pathogens, while also demonstrating antifungal efficacy against Candida albicans.
In metabolic disease research, thieno[2,3-b]pyridine derivatives have emerged as promising candidates for treating type 2 diabetes mellitus through hepatic gluconeogenesis inhibition. A comprehensive study identified thieno[2,3-b]pyridine compounds as effective inhibitors of hepatic glucose production, with lead compounds achieving inhibitory concentration values of 12.3 to 16.8 micromolar. The mechanism of action involves reduction of messenger ribonucleic acid transcription levels for key gluconeogenic genes, including glucose-6-phosphatase and hepatic phosphoenolpyruvate carboxykinase, ultimately leading to improved glucose tolerance in diabetic animal models.
Cardiovascular applications represent another significant therapeutic area for thieno[2,3-b]pyridine derivatives, particularly in antiplatelet therapy. Research has demonstrated that thieno[2,3-b]pyridine compounds exhibit superior antiplatelet activities compared to clinically established agents such as clopidogrel. These compounds effectively inhibit platelet activation and aggregation while showing synergistic effects when combined with aspirin, suggesting potential advantages for dual antiplatelet therapy regimens in patients with acute coronary syndromes.
The tuberculosis research field has also benefited from thieno[2,3-b]pyridine scaffold exploration, with recent studies identifying 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives as potential antitubercular agents. Lead compound 17af demonstrated inhibitory concentration values of 1.2 micromolar against Mycobacterium tuberculosis while maintaining acceptable cytotoxicity profiles. These findings suggest that thieno[2,3-b]pyridine derivatives may offer new therapeutic options for addressing the global tuberculosis burden.
| Therapeutic Area | Lead Compounds | Activity Range | Biological Target |
|---|---|---|---|
| Oncology | Ortho/meta-disubstituted derivatives | 20-40 nanomolar | Multiple tumor cell lines |
| Antimicrobial | Thiazole-coupled analogues | 14.2-24.3 micrograms/milliliter | Bacterial and fungal pathogens |
| Diabetes | Gluconeogenesis inhibitors | 12.3-16.8 micromolar | Hepatic glucose production |
| Cardiovascular | Antiplatelet derivatives | Superior to clopidogrel | Platelet activation pathways |
| Tuberculosis | 3-amino-2-carboxamide series | 1.2 micromolar | Mycobacterium tuberculosis |
The structural optimization strategies employed in thieno[2,3-b]pyridine medicinal chemistry programs demonstrate the scaffold's amenability to rational drug design approaches. The compound this compound exemplifies targeted modification strategies, where the chlorine substitution at position 4 and methyl group at position 6 represent deliberate structural changes designed to optimize specific biological activities. These substitutions can influence lipophilicity, electronic distribution, and steric interactions with target proteins, ultimately affecting both potency and selectivity profiles.
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-6-methylthieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAZSLMYYIZJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CSC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Magnesium Alkoxide Cyclization
A patented method emphasizes the use of organic magnesium reagents as cyclization agents instead of traditional sodium-based reagents. This approach was developed to address the low yields and side reactions associated with strong alkaline cyclizing agents like sodium methoxide.
| Step No. | Description | Notes |
|---|---|---|
| 1 | Starting from a precursor ester compound (e.g., 6-chloro-4-hydroxy-2-methyl-2H-thieno derivative) | The ester serves as the substrate for cyclization. |
| 2 | Cyclization using alkoxy magnesium reagent in an alcohol solvent (e.g., methanol) | Magnesium alkoxide acts as a milder base, reducing side reactions. |
| 3 | Isolation of the cyclized product, 4-chloro-6-methyl-thieno[2,3-b]pyridine derivative | Results in improved yield and purity compared to sodium methoxide cyclization. |
- Reduced alkalinity minimizes side reactions.
- Higher overall yield.
- Lower production costs due to fewer by-products.
This method is particularly relevant for preparing key intermediates that can be further functionalized to obtain this compound or its derivatives.
Synthesis via Halogenated Intermediates and Cyclization
Another approach involves the reaction of thieno[2,3-b]pyridine precursors bearing cyano and thioxo groups with α-halo compounds followed by cyclization under basic conditions.
| Step No. | Reaction | Conditions and Reagents | Outcome |
|---|---|---|---|
| 1 | Reaction of 3-cyano-6-methyl-thieno[2,3-b]pyridine-2-thione with α-halo ketones or halides | In DMF with potassium hydroxide | Formation of thioether intermediates |
| 2 | Refluxing the intermediate in ethanolic sodium ethoxide | Basic cyclization to close the thieno[2,3-b]pyridine ring | Formation of fused heterocycle with methyl and chloro substituents |
| 3 | Purification by recrystallization or chromatography | Standard isolation techniques | High purity product suitable for further applications |
This method is versatile and allows the introduction of various substituents at the 2-position of the thieno[2,3-b]pyridine ring system, including the chloro group at position 4 and methyl at position 6.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Magnesium alkoxide cyclization | Alkoxy magnesium, methanol, ester precursor | High (exact % not specified) | High yield, reduced side reactions | Requires organomagnesium reagents |
| Halogenated intermediate cyclization | α-Halo compounds, DMF, KOH, ethanolic sodium ethoxide | Moderate to high | Versatile, allows functional group variation | Multi-step, requires careful control of conditions |
| Piperidinium acetate grinding (related pyridine derivatives) | Piperidinium acetate, cyanothioacetamide, grinding | Good yields | Simple, mild conditions | Limited to specific derivatives |
Detailed Research Findings and Notes
- The magnesium alkoxide method was found to significantly improve the yield of cyclized products by mitigating the harshness of sodium methoxide, which often leads to side reactions and lower yields.
- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirms the formation of the fused thieno[2,3-b]pyridine ring system with the desired substitution pattern.
- The halogenated intermediate approach allows for the synthesis of various substituted thieno[2,3-b]pyridines by varying the α-halo reagents, enabling structural diversity for pharmaceutical exploration.
- Spectroscopic data (IR, ^1H-NMR, ^13C-NMR, and mass spectrometry) are essential for confirming the structure and purity of the synthesized compounds. For example, disappearance of cyano group signals and appearance of amino or keto groups indicate successful cyclization.
- The choice of solvent and base is critical; DMF and ethanolic sodium ethoxide are commonly used for their ability to dissolve reactants and promote cyclization without decomposition.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-thieno[2,3-b]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases, acids, and oxidizing or reducing agents. For example, nucleophilic substitution reactions may involve the use of strong bases such as sodium hydride or potassium tert-butoxide .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, nucleophilic substitution can yield various substituted thienopyridine derivatives, while oxidation or reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to thieno[2,3-b]pyridine. For instance, a novel thieno[2,3-b]pyridine compound demonstrated cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7). The compound induced apoptosis and significantly reduced the population of cancer stem cells, which are critical in tumor recurrence and metastasis .
Key Findings:
- Cytotoxicity : The compound exhibited higher potency in the MDA-MB-231 cell line.
- Mechanism : Treatment altered metabolic pathways, notably glycolysis and gluconeogenesis .
Inhibition of Kinase Activity
Another significant application of thieno[2,3-b]pyridine derivatives is their role as inhibitors of the IκB kinase (IKK) complex. These inhibitors are crucial for treating inflammatory and autoimmune diseases by blocking the transcription of pro-inflammatory cytokines .
Potential Therapeutic Uses:
- Autoimmune diseases (e.g., rheumatoid arthritis)
- Inflammatory conditions (e.g., asthma)
- Cancer therapies targeting IKK-mediated pathways .
Selective Inhibitors for Kinases
Thieno[2,3-b]pyridine derivatives have been identified as selective inhibitors for phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in various diseases including cancer and neurodegenerative disorders. These inhibitors can help elucidate the biological roles of PI5P4Ks and facilitate drug development .
Research Highlights:
- The development of potent and selective tool molecules for PI5P4Kγ.
- In vivo pharmacokinetics data support their potential utility in further biological studies .
Novel Derivatives
The synthesis of 4-Chloro-6-methyl-thieno[2,3-b]pyridine derivatives has been explored to enhance cytotoxic properties. Variations with electronegative groups such as chlorine have shown increased activity against cancer cells .
Comparative Table of Cytotoxicity:
| Compound | Structure | Cytotoxicity Level |
|---|---|---|
| Compound 1 | This compound | High |
| Compound 17b | Thiazole derivative | Moderate |
| Compound 17c | Pyrimidine derivative | Higher than 17b |
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-thieno[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The chloro group at C4 enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., amination or coupling) .
- Lipophilicity : Bulky aryl or cycloalkyl substituents (e.g., bromophenyl in ) increase lipophilicity, improving membrane permeability and target engagement in anticancer applications .
- Core Modification: Pyrimidine-fused derivatives (e.g., 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine) exhibit distinct electronic properties compared to pyridine-fused analogs, altering binding affinity to enzymes like kinases .
Cyclization Strategies
- This compound: Synthesized via Thorpe-Ziegler cyclization using α-halo carbonyl intermediates (e.g., chloroacetamide) and sodium ethoxide in ethanol .
- Thiazolo[3,2-a]pyridine Derivatives: Require bis-heterocyclic condensation with thieno[2,3-b]thiophene motifs, involving multi-step reactions with tosylacetyl or hydrazine intermediates .
- Pyridothienopyrimidines: Generated by chlorination (POCl₃) of pyrimidinone precursors followed by hydrazine substitution .
Yield and Scalability
- Industrial-scale synthesis of this compound achieves high yields (>90%) due to optimized one-pot protocols , whereas anticancer analogs (e.g., ) require multi-step routes with moderate yields (50–70%) .
Pharmacological Profiles
Structural-Activity Relationships (SAR) :
- C2 Carboxamide Groups: Critical for pi-PLC inhibition; replacing with cyano (e.g., ) abolishes activity .
- C6 Substituents : Aryl groups (e.g., 4-chlorophenyl) enhance π-π stacking in enzyme active sites .
Biological Activity
4-Chloro-6-methyl-thieno[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological activity.
Target of Action
this compound primarily exerts its effects through the inhibition of Pim-1 kinase, a serine/threonine kinase involved in various signaling pathways such as JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways. The inhibition of this kinase can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Biochemical Pathways
The compound's interaction with Pim-1 kinase affects multiple biochemical pathways. By inhibiting this kinase, it alters cellular signaling processes that are crucial for cancer cell survival and proliferation. This results in significant cytotoxic effects, particularly in various cancer cell lines .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It interacts with bacterial enzymes to inhibit their function, thus preventing microbial growth. In vitro studies have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Cellular Effects
The compound demonstrates cytotoxic effects on cancer cells by inducing apoptosis and inhibiting proliferation. In studies involving the MDA-MB-231 and MCF-7 breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with maximal cytotoxicity observed at higher concentrations over extended treatment periods .
Case Studies
-
Anticancer Activity in Breast Cancer Cell Lines
A study evaluated the effects of this compound on breast cancer stem cells (CSCs). Treatment led to a significant reduction in CSC fractions and altered metabolic profiles favoring glucose metabolism over lipid metabolism. The compound was found to be particularly effective at concentrations as low as 0.05 µM after 24 hours of exposure . -
Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of thieno[2,3-b]pyridine derivatives, it was found that compounds similar to this compound exhibited strong activity against various microbial strains. The minimum inhibitory concentration (MIC) values indicated potent antibacterial effects with low toxicity profiles .
Dosage Effects
The biological effects of this compound are highly dose-dependent. In animal models, low to moderate doses demonstrated therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity. Conversely, higher doses were associated with increased cytotoxicity and adverse effects on normal cells .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 4-Chloro-6-methyl-thieno[2,3-b]pyridine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyridine precursors with sulfur-containing reagents. For example, thieno[2,3-b]pyridines can be synthesized from 2-aminopyridine derivatives via reaction with chloroacetone or ethyl chloroacetate under reflux conditions . Key intermediates are purified via column chromatography and characterized using GC-MS (to confirm molecular weight and fragmentation patterns) and elemental analysis (to verify purity and composition) . Advanced intermediates may require NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of substitution, particularly distinguishing between chloro and methyl group positions .
Q. Which analytical techniques are critical for structural elucidation of this compound and its derivatives?
Methodological Answer:
- GC-MS : Used to confirm molecular ion peaks and fragmentation pathways, especially for chlorinated derivatives .
- NMR Spectroscopy : ¹H NMR helps identify proton environments (e.g., aromatic protons in the pyridine ring), while ¹³C NMR distinguishes between sp² and sp³ carbons .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in related thieno[2,3-b]pyridine derivatives where crystal structures confirmed substituent positions .
- HPLC : Validates purity (>95%) and monitors reaction progress, particularly for intermediates prone to byproduct formation .
Advanced Research Questions
Q. How can conflicting biological activity data for thieno[2,3-b]pyridine derivatives be resolved?
Methodological Answer: Discrepancies in antimicrobial or kinase inhibition assays (e.g., variable IC₅₀ values) may arise from:
- Purity Issues : Use HPLC to confirm compound purity and rule out contaminants .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) across studies. For example, antimicrobial testing in used Staphylococcus aureus and Candida albicans, but strain-specific resistance must be considered .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to verify regiochemistry, as incorrect substitution patterns drastically alter activity .
Q. What strategies optimize the regioselectivity of chloro and methyl substituents during synthesis?
Methodological Answer:
- Reagent Choice : Chloroacetone favors cyclization at the 4-position, while ω-bromoacetophenone directs substitution to the 6-position .
- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) enhance selectivity in cross-coupling reactions for methyl group introduction .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in chlorination steps, as demonstrated in the synthesis of 2,4-dichloro-thieno[2,3-d]pyrimidine .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Methodological Answer:
- Substituent Screening : Replace the chloro group with electron-withdrawing groups (e.g., nitro) to enhance kinase inhibition, as seen in pyrrolo[2,3-b]pyridine-based BTK inhibitors .
- Bioisosteric Replacement : Substitute the methyl group with trifluoromethyl to improve metabolic stability, as validated in HIPK2 inhibitors for renal fibrosis .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like JAK3 or p38 MAP kinase, leveraging X-ray structures of homologous compounds .
Data Contradiction Analysis
Q. Why do antimicrobial studies report variable efficacy for structurally similar thieno[2,3-b]pyridine derivatives?
Methodological Answer: Discrepancies may stem from:
- Microbial Strain Variability : Test compounds against standardized strains (e.g., ATCC controls) to ensure reproducibility .
- Solubility Differences : Use DMSO concentrations ≤1% to avoid solvent toxicity masking true activity .
- Synergistic Effects : Evaluate combinations with known antibiotics (e.g., ampicillin) to identify potentiation, as done in pyrimidino[4',5':4,5]thieno[2,3-b]pyridine studies .
Experimental Design Tables
Q. Table 1: Comparison of Synthetic Routes for Thieno[2,3-b]pyridine Derivatives
Q. Table 2: Biological Activity of Selected Derivatives
| Compound | Target | IC₅₀/EC₅₀ (nM) | Assay Model | Notes | Reference |
|---|---|---|---|---|---|
| 4-Chloro-6-methyl derivative | p38 MAP kinase | 18 | RIN5F cells | Potent cytokine suppression | |
| 6-Nitro analog | BTK | 8 | Enzyme inhibition | Improved selectivity vs. JAK3 |
Critical Considerations for Researchers
- Safety Protocols : Handle chlorinated intermediates in fume hoods with PPE (gloves, goggles) due to potential toxicity (H301/H311) .
- Storage : Store derivatives at 0–6°C under inert gas (N₂/Ar) to prevent decomposition, especially for boronate-containing analogs .
- Data Reproducibility : Report reaction conditions (solvent, catalyst loading) in detail, as minor changes (e.g., from EtOH to MeOH) drastically alter yields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
